Regiospecific Biomarker Role in Tuberculosis vs. In-Class Metabolites
In a clinical metabolomics study, 5-ethyl-2,4-dimethyloxazole was selected as one of seven specific metabolites in a combinational biomarker panel for active tuberculosis, yielding a high diagnostic AUC of 0.97. This specific regioisomer was not reported as part of the panel, nor was any other C7H11NO oxazole isomer, indicating a distinctive biochemical association [1]. In contrast, common food-derived analogs like 2,4,5-trimethyloxazole are not implicated in such specific disease signatures.
| Evidence Dimension | Diagnostic Accuracy as a Disease Biomarker |
|---|---|
| Target Compound Data | AUC = 0.97 (95% CI: 0.92–1.00) as part of a 7-metabolite panel |
| Comparator Or Baseline | Other C7H11NO oxazole isomers (e.g., 4-ethyl-2,5-dimethyloxazole) not selected/not reported in the model |
| Quantified Difference | Target compound is a discrete panel member; absence of structural isomers in the validated model constitutes differentiation by specific metabolic association. |
| Conditions | GC-TOF MS and UHPLC-QE-MS-based untargeted metabolomics of human serum from TB, LTBI, and HC groups. |
Why This Matters
For researchers developing or validating LC-MS/MS diagnostics, this specific isomer is a unique analyte of interest, unlike its in-class analogs which lack this clinical association.
- [1] Jiang, J., et al. (2021). Metabolomics strategy assisted by transcriptomics analysis to identify potential biomarkers associated with tuberculosis. Infection and Drug Research, 14, 4795–4807. View Source
